Cas no 206431-05-2 (1,3-dihydro-1-methyl-6-nitro-2H-Benzimidazol-2-one)
1,3-dihydro-1-methyl-6-nitro-2H-Benzimidazol-2-one Chemical and Physical Properties
Names and Identifiers
-
- 1,3-dihydro-1-methyl-6-nitro-2H-Benzimidazol-2-one
- 2H-Benzimidazol-2-one,1,3-dihydro-1-methyl-6-nitro-
- 2H-Benzimidazol-2-one,1,3-dihydro-1-methyl-6-nitro-(9CI)
- 1-Methyl-6-methylsulfonyl-4-phenyl-2(1H)-pyridon
- 1-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-on
- 1-methyl-6-nitro-1,3-dihydro-benzimidazol-2-one
- 1-methyl-6-nitro-1,3-dihydro-benzoimidazol-2-one
- 2(1H)-Pyridinone, 1-methyl-6-(methylsulfonyl)-4-phenyl-
- 6-methanesulfonyl-1-methyl-4-phenyl-1H-pyridin-2-one
- AG-I-03284
- CTK5D5229
- 2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-6-nitro-
- SCHEMBL2144125
- NVQIIXPCSAEKKP-UHFFFAOYSA-N
- 1-Methyl-6-nitrobenzimidazol-2(3H)-one
- A937689
- 1-Methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one
- 1-methyl-6-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one
- MFCD27947148
- AKOS027402277
- 206431-05-2
- E87406
- SY319190
- 1-methyl-6-nitro-1,3-dihydro-2h-benzimidazol-2-one
- AS-9992
- 3-methyl-5-nitro-1H-benzimidazol-2-one
-
- Inchi: 1S/C8H7N3O3/c1-10-7-4-5(11(13)14)2-3-6(7)9-8(10)12/h2-4H,1H3,(H,9,12)
- InChI Key: NVQIIXPCSAEKKP-UHFFFAOYSA-N
- SMILES: O=C1NC2C=CC(=CC=2N1C)[N+](=O)[O-]
Computed Properties
- Exact Mass: 193.04881
- Monoisotopic Mass: 193.04874109g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 276
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 78.2Ų
Experimental Properties
- PSA: 75.48
1,3-dihydro-1-methyl-6-nitro-2H-Benzimidazol-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | AS-9992-1MG |
1-methyl-6-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one |
206431-05-2 | >95% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | AS-9992-5MG |
1-methyl-6-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one |
206431-05-2 | >95% | 5mg |
£46.00 | 2025-02-09 | |
| Key Organics Ltd | AS-9992-10MG |
1-methyl-6-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one |
206431-05-2 | >95% | 10mg |
£63.00 | 2025-02-09 | |
| Key Organics Ltd | AS-9992-50MG |
1-methyl-6-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one |
206431-05-2 | >95% | 50mg |
£102.00 | 2025-02-09 | |
| Key Organics Ltd | AS-9992-100MG |
1-methyl-6-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one |
206431-05-2 | >95% | 100mg |
£146.00 | 2025-02-09 | |
| Ambeed | A351338-1g |
1-Methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one |
206431-05-2 | 97% | 1g |
$994.0 | 2024-04-22 | |
| abcr | AB402363-100mg |
1-Methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one; . |
206431-05-2 | 100mg |
€716.90 | 2024-07-23 | ||
| abcr | AB402363-250mg |
1-Methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one; . |
206431-05-2 | 250mg |
€1130.10 | 2024-07-23 | ||
| abcr | AB402363-500mg |
1-Methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one; . |
206431-05-2 | 500mg |
€1564.30 | 2024-07-23 | ||
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY319190-1g |
1-Methyl-6-nitrobenzimidazol-2(3H)-one |
206431-05-2 | ≥95% | 1g |
¥16560.00 | 2025-04-16 |
1,3-dihydro-1-methyl-6-nitro-2H-Benzimidazol-2-one Suppliers
1,3-dihydro-1-methyl-6-nitro-2H-Benzimidazol-2-one Related Literature
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on 1,3-dihydro-1-methyl-6-nitro-2H-Benzimidazol-2-one
Introduction to CAS No. 206431-05-2: 1,3-Dihydro-1-Methyl-6-Nitro-2H-Benzimidazol-2-One
The compound with CAS No. 206431-05-2, commonly referred to as 1,3-dihydro-1-methyl-6-nitro-2H-benzimidazol-2-one, is a fascinating molecule with a rich structural complexity and diverse applications in various fields of chemistry and pharmacology. This compound belongs to the class of benzimidazole derivatives, which have garnered significant attention due to their unique properties and potential in drug discovery.
Benzimidazoles are heterocyclic compounds characterized by a fused benzene ring and an imidazole ring, making them highly versatile in terms of reactivity and functionality. The presence of the nitro group at the 6-position in this compound introduces additional electronic effects, enhancing its reactivity and making it a valuable substrate for further chemical modifications. Recent studies have highlighted the importance of such functional groups in modulating the pharmacokinetic properties of drugs, particularly in improving bioavailability and targeting specific biological pathways.
The synthesis of 1,3-dihydro-1-methyl-6-nitro-2H-benzimidazol-2-one typically involves multi-step processes that leverage both traditional organic chemistry techniques and modern catalytic methods. One notable approach reported in recent literature involves the use of transition metal catalysts to facilitate the formation of the benzimidazole core structure, followed by selective nitration at the desired position. This method not only enhances yield but also ensures high purity, which is critical for downstream applications.
In terms of applications, this compound has shown promise in several areas. For instance, its role as an intermediate in drug synthesis has been extensively explored, particularly in the development of anti-inflammatory and antitumor agents. The methyl group at position 1 contributes to the molecule's lipophilicity, which is a desirable trait for drugs aiming to cross biological membranes effectively.
Recent research has also focused on the potential of this compound as a building block for advanced materials science applications. Its ability to form stable coordination complexes with transition metals makes it a candidate for use in catalysis and sensor technologies. Furthermore, studies have demonstrated that derivatives of this compound can exhibit photoluminescent properties, opening avenues for their application in optoelectronic devices.
The structural flexibility of 1,3-dihydro-1-methyl-6-nitro-2H-benzimidazol-one allows for extensive functionalization, enabling chemists to tailor its properties for specific uses. For example, substitution at various positions on the benzene ring can modulate electronic properties, while modifications to the nitro group can influence reactivity and selectivity in chemical reactions.
In conclusion, CAS No. 206431-05-2, or 1,3-dihydro-1-methyl-6-nitro-benzimidazol----, stands as a testament to the ingenuity of modern organic chemistry and its potential to drive innovation across multiple disciplines.
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